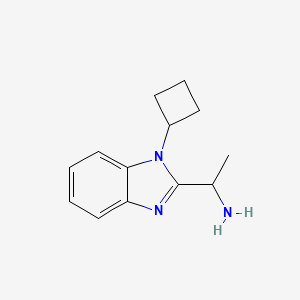
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol It features a benzimidazole ring substituted with a cyclobutyl group and an ethanamine side chain
Vorbereitungsmethoden
The synthesis of 1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Cyclobutyl Substitution: The cyclobutyl group is introduced via a cyclization reaction involving a suitable cyclobutane precursor.
Ethanamine Side Chain Addition: The ethanamine side chain is added through a nucleophilic substitution reaction, often using an alkyl halide as the electrophile.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine can be compared with other similar compounds, such as:
1-(1H-Benzimidazol-2-yl)ethanamine: This compound lacks the cyclobutyl group, which may result in different biological activities and chemical properties.
1-(3-Methylphenyl)ethanamine:
The uniqueness of this compound lies in its cyclobutyl substitution, which imparts distinct structural and functional characteristics.
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-(1-cyclobutylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3 |
InChI-Schlüssel |
QLKZEIPFTZJBAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


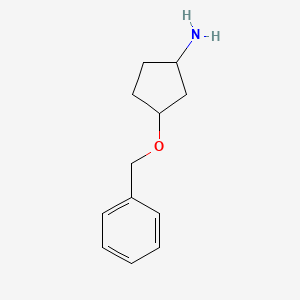
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
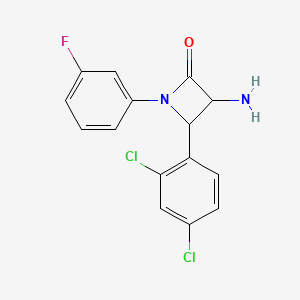
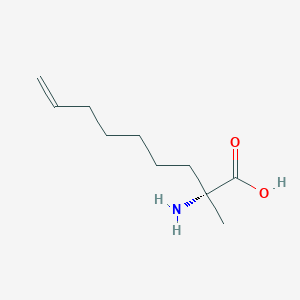
![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)
![5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14788844.png)


![2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)
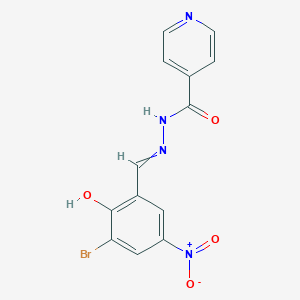

![Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14788879.png)
![3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14788886.png)
![3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propylimino-iminoazanium](/img/structure/B14788890.png)
